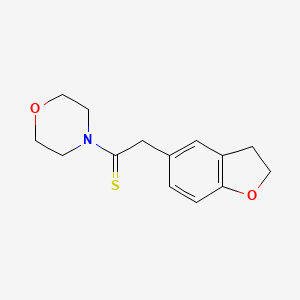

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

Descripción general

Descripción

The compound “2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione” is a sulfur-containing organic compound. The 2,3-dihydrobenzofuran part of the molecule is a type of heterocyclic compound that is found in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction methods .Aplicaciones Científicas De Investigación

Antioxidant Activity and Analytical Methods

Research on antioxidants is significant due to their applications in food engineering, medicine, and pharmacy. Various analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, have been employed to determine the antioxidant activity of compounds. These methods, based on the transfer of a hydrogen atom or an electron, provide insights into the antioxidant capacity of complex samples, which could be relevant for assessing the antioxidant potential of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (Munteanu & Apetrei, 2021).

Photocatalytic Degradation of Pollutants

Studies on the photocatalytic degradation of pollutants, such as aromatic and alicyclic compounds in water, highlight the environmental applications of certain chemicals. The degradation pathways and the identification of by-products in these processes are crucial for understanding the removal of pollutants from water, suggesting potential environmental remediation applications for related compounds (Pichat, 1997).

Synthetic and Medicinal Chemistry

The synthesis and pharmacological investigations of morpholine and pyrans derivatives, as well as 2,4-thiazolidinedione (TZD) based ligands, have revealed a broad spectrum of pharmacological activities. These studies underscore the importance of structural modifications to enhance biological activities, pointing towards the potential medicinal applications of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione in developing novel therapeutic agents (Asif & Imran, 2019); (Singh et al., 2022).

Environmental Remediation

The use of redox mediators in conjunction with oxidoreductive enzymes has been explored for the degradation of organic pollutants in wastewater. This approach highlights the potential for employing specific compounds in enhancing the efficiency of pollutant degradation, offering a sustainable method for environmental cleanup (Husain & Husain, 2007).

Mecanismo De Acción

Target of Action

It is known that benzofuran derivatives, which this compound is a part of, have been shown to exhibit a wide range of biological activities . They have been found to activate nerve growth factors , exhibit anti-inflammatory , antioxidant properties , anti-Alzheimer’s disease , antibacterial activity and anticancer activity . They have also been shown to be kinase inhibitors .

Mode of Action

Benzofuran derivatives have been shown to exert their antiproliferative activities through a variety of cell proliferation inhibitory mechanisms, including induction of apoptosis and inhibition of vegfr-2 .

Biochemical Pathways

It is known that benzofuran derivatives can affect a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

It is known that benzofuran derivatives can have a wide range of effects due to their diverse pharmacological activities .

Propiedades

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)-1-morpholin-4-ylethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c18-14(15-4-7-16-8-5-15)10-11-1-2-13-12(9-11)3-6-17-13/h1-2,9H,3-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKYKWNXAKNZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CC(=S)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

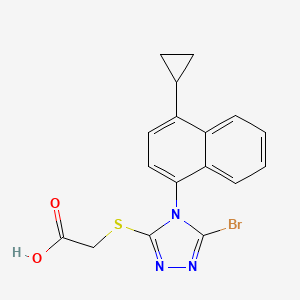

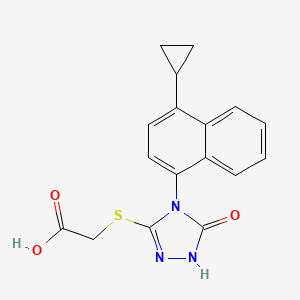

![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)